molecular formula C15H12N4OS B2526323 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone CAS No. 1334373-95-3

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone

Cat. No.: B2526323
CAS No.: 1334373-95-3
M. Wt: 296.35
InChI Key: OGWGFAVGESVTQM-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone is a heterocyclic compound that features both imidazole and pyridazine rings. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone typically involves the reaction of 6-(1H-imidazol-1-yl)pyridazine-3-thiol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-imidazol-1-yl)pyridazine-3-thiol
  • 1-phenylethanone
  • Pyridazinone derivatives

Uniqueness

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone is unique due to its combination of imidazole and pyridazine rings, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in drug discovery and development .

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates both imidazole and pyridazine rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS, with a molecular weight of approximately 320.39 g/mol. The structure features a thioether linkage connecting an imidazole and a pyridazine moiety to a phenylethanone group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The unique structural characteristics allow it to modulate the activity of these targets, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

1. Anticancer Activity:
Several studies have reported that imidazole and pyridazine derivatives possess significant anticancer properties. For instance, compounds featuring these moieties have been shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

2. Antimicrobial Properties:
The compound's structural components may also confer antimicrobial activity. Derivatives of imidazole have been documented to exhibit antibacterial and antifungal effects, indicating that this compound could similarly influence microbial growth .

3. Enzyme Inhibition:
The interaction with specific enzymes, such as xanthine oxidase, is another area of interest. Thiosemicarbazone derivatives have shown promise as enzyme inhibitors, which could be extrapolated to understand the potential inhibitory effects of this compound .

Case Studies and Research Findings

Recent research has provided insights into the biological activities associated with similar compounds:

Study Findings
Study on Imidazole Derivatives Reported significant anticancer activity against various cell lines, with IC50 values lower than standard treatments like doxorubicin.
Investigation of Pyridazine Compounds Highlighted antimicrobial properties against both bacterial and fungal strains, supporting the potential use in treating infections.
Enzyme Interaction Studies Demonstrated that thiosemicarbazone derivatives effectively inhibited xanthine oxidase, suggesting similar mechanisms for related compounds.

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-13(12-4-2-1-3-5-12)10-21-15-7-6-14(17-18-15)19-9-8-16-11-19/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWGFAVGESVTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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